molecular formula C24H21BrN2O2 B10903981 2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

2-[2-bromo-5-(prop-2-en-1-yloxy)phenyl]-3-(3-methylphenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B10903981
M. Wt: 449.3 g/mol
InChI Key: MLGUBIKPNRFAGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(ALLYLOXY)-2-BROMOPHENYL]-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(ALLYLOXY)-2-BROMOPHENYL]-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multiple steps, including the formation of the quinazolinone core and the introduction of the bromophenyl and allyloxy groups. One common method involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This step often involves bromination reactions using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of the Allyloxy Group: The allyloxy group can be introduced through etherification reactions using allyl alcohol and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[5-(ALLYLOXY)-2-BROMOPHENYL]-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[5-(ALLYLOXY)-2-BROMOPHENYL]-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: Used as a probe to study various biological pathways and interactions.

    Chemical Biology: Employed in the design of chemical probes and inhibitors for target identification and validation.

    Industrial Applications: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-[5-(ALLYLOXY)-2-BROMOPHENYL]-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl and allyloxy groups may enhance its binding affinity and specificity. The compound may inhibit or modulate the activity of its targets, leading to various biological effects, such as cell cycle arrest, apoptosis, or inhibition of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    2-[5-(ALLYLOXY)-2-BROMOPHENYL]-6-IODO-3-(4-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure with an additional iodine atom.

    2-[5-(ALLYLOXY)-2-CHLOROPHENYL]-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE: Similar structure with a chlorine atom instead of bromine.

Uniqueness

2-[5-(ALLYLOXY)-2-BROMOPHENYL]-3-(3-METHYLPHENYL)-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromophenyl group may enhance its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C24H21BrN2O2

Molecular Weight

449.3 g/mol

IUPAC Name

2-(2-bromo-5-prop-2-enoxyphenyl)-3-(3-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C24H21BrN2O2/c1-3-13-29-18-11-12-21(25)20(15-18)23-26-22-10-5-4-9-19(22)24(28)27(23)17-8-6-7-16(2)14-17/h3-12,14-15,23,26H,1,13H2,2H3

InChI Key

MLGUBIKPNRFAGR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)OCC=C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.